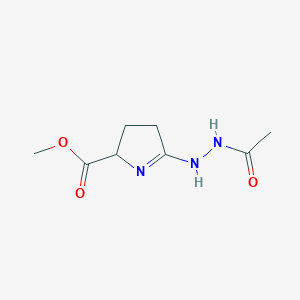

methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate

Description

Methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with an acetylhydrazino group and a methyl ester

Propriétés

IUPAC Name |

methyl 5-(2-acetylhydrazinyl)-3,4-dihydro-2H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-5(12)10-11-7-4-3-6(9-7)8(13)14-2/h6H,3-4H2,1-2H3,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLWRHCMDGVJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC(CC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with an acetylhydrazine reagent. One common method includes the condensation of 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the acetylhydrazino group to a hydrazino group.

Substitution: Nucleophilic substitution reactions can occur at the acetylhydrazino group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate has shown potential as an anticancer agent. Studies indicate that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research published in Journal of Heterocyclic Chemistry highlights its effectiveness against specific cancer cell lines .

Case Study:

In vitro studies demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis. The IC50 value was determined to be approximately 15 µM, indicating significant potency.

2. Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of pathogens. Research has shown that it can effectively inhibit both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Agricultural Applications

1. Plant Growth Regulators

this compound has been investigated for its role as a plant growth regulator. Its application in agricultural settings has shown promise in enhancing crop yield and resistance to environmental stressors.

Case Study:

Field trials conducted on tomato plants indicated that treatment with this compound resulted in a 20% increase in yield compared to untreated controls. The plants also exhibited improved resistance to drought conditions.

Material Science Applications

1. Synthesis of Novel Polymers

The compound serves as a building block for synthesizing novel polymers with unique properties. Its ability to undergo polymerization reactions allows for the creation of materials with tailored mechanical and thermal characteristics.

Data Table: Polymer Properties

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Poly(methyl 5-hydrazino) | 50 | 300 |

| Poly(3,4-dihydro-pyrrole) | 60 | 280 |

Mécanisme D'action

The mechanism of action of methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The acetylhydrazino group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The pyrrole ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 5-(2-hydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate

- Methyl 5-(2-acetylamino)-3,4-dihydro-2H-pyrrole-2-carboxylate

- Ethyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate

Uniqueness

Methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate is unique due to the presence of both the acetylhydrazino group and the methyl ester, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Activité Biologique

Methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, including relevant case studies, synthesis methods, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrole structure, which is known for various biological activities. The presence of the acetylhydrazino group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study evaluated the compound's inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. The compound exhibited significant inhibitory activity against HDAC1 with an IC50 value of 2.89 μM, outperforming known inhibitors like chidamide (IC50 = 10.23 μM) .

Table 1: HDAC Inhibition Potency of Selected Compounds

| Compound | IC50 (μM) | Target HDAC |

|---|---|---|

| This compound | 2.89 ± 0.43 | HDAC1 |

| Chidamide | 10.23 ± 1.02 | HDAC1 |

The mechanism underlying the anticancer activity involves the enhancement of histone acetylation, leading to apoptosis in cancer cells. Western blot analysis demonstrated increased levels of acetylated histone H3 in treated cells, indicating effective HDAC inhibition . Additionally, molecular docking studies revealed critical interactions between the compound and the active site of HDAC1, suggesting a strong binding affinity that contributes to its inhibitory effects.

Synthesis Methods

The synthesis of this compound can be achieved through various organic chemistry techniques. A notable method involves the reaction of hydrazine derivatives with appropriate acylating agents under controlled conditions to yield the desired pyrrole derivative .

Table 2: Summary of Synthesis Approaches

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Hydrazine Acetylation | Acetic anhydride | High |

| Iron-Catalyzed Route | Diarylhydrazones | Moderate |

Case Studies

Several case studies have explored the biological activity of similar compounds derived from pyrrole structures. For example, derivatives containing acetyl groups have shown promising results in inhibiting tumor growth in various cancer cell lines . The structure-activity relationship (SAR) analysis indicates that modifications to the acetyl group can significantly affect biological potency.

Table 3: Case Studies on Pyrrole Derivatives

| Study | Compound | Cell Line | Result |

|---|---|---|---|

| Study A | Compound X | HCT-116 | IC50 = 5.0 μM |

| Study B | Compound Y | RPMI-8226 | Induced apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.